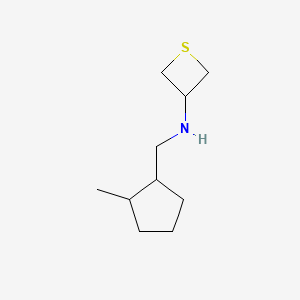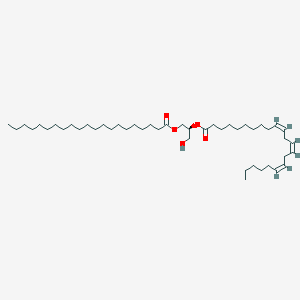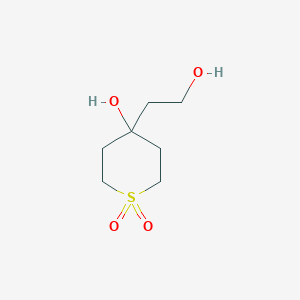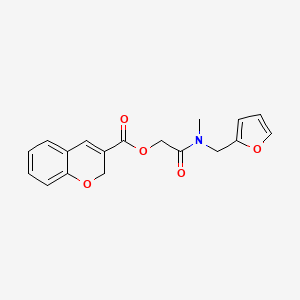
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that features a furan ring, a chromene moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromene-3-carboxylate core, which can be synthesized through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate. The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl chloride. The final step involves the formation of the amino group through a reductive amination reaction with methylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pechmann condensation and nucleophilic substitution steps, as well as the use of high-pressure hydrogenation for the reductive amination.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the chromene moiety can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanone derivatives.
Reduction: Hydroxychromene derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate: Unique due to the presence of both furan and chromene moieties.
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of a chromene moiety.
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-pyran-3-carboxylate: Contains a pyran ring instead of a chromene ring.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring and a chromene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-19(10-15-6-4-8-22-15)17(20)12-24-18(21)14-9-13-5-2-3-7-16(13)23-11-14/h2-9H,10-12H2,1H3 |
InChI Key |
OKGKMLYLDWMBSR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)
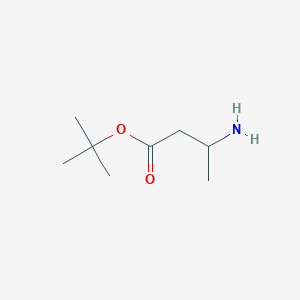
![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
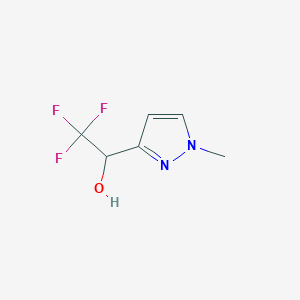
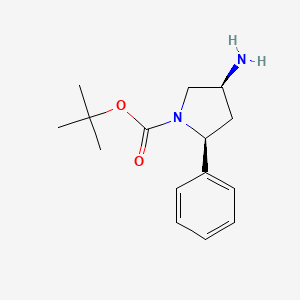
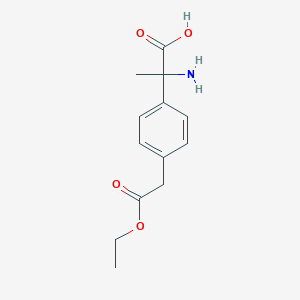
![2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944083.png)
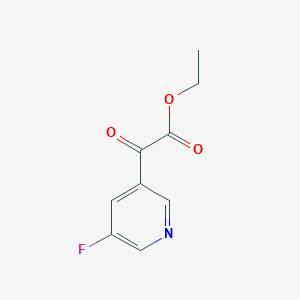
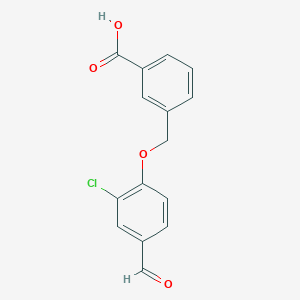
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
